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Compound of Interest

Compound Name: BMS-986339

Cat. No.: B11929565

The treatment paradigm for non-alcoholic steatohepatitis (NASH) is increasingly shifting
towards combination therapies that target multiple pathogenic pathways. While the novel, non-
bile acid Farnesoid X Receptor (FXR) agonist, BMS-986339, is a promising candidate in this
space, clinical data on its use in combination regimens is not yet available. However, by
examining clinical trials of other FXR agonists, such as cilofexor, in combination with other
NASH drug candidates, we can gain valuable insights into the potential efficacy and safety of
such approaches.

This guide provides a comparative overview of key combination strategies for NASH, with a
focus on data from clinical trials involving the FXR agonist cilofexor with an Acetyl-CoA
Carboxylase (ACC) inhibitor (firsocostat) and a Glucagon-Like Peptide-1 (GLP-1) receptor
agonist (semaglutide). This information serves as a crucial reference for researchers and drug
development professionals exploring the future of NASH therapeutics.

Mechanism of Action: A Multi-pronged Attack on
NASH Pathophysiology

NASH is a complex disease characterized by hepatic steatosis, inflammation, and fibrosis.
Combination therapies aim to address these different facets of the disease simultaneously.

o FXR Agonists (e.g., BMS-986339, cilofexor): FXR is a nuclear receptor highly expressed in
the liver and intestine. Its activation plays a critical role in regulating bile acid, lipid, and
glucose metabolism. FXR agonists have been shown to reduce liver fat, inflammation, and

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b11929565?utm_src=pdf-interest
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://www.benchchem.com/product/b11929565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

fibrosis.[1][2] BMS-986339 is a potent, non-bile acid FXR agonist that has demonstrated
robust anti-fibrotic efficacy in preclinical models.[1][2][3][4]

e ACC Inhibitors (e.g., firsocostat): ACC is a key enzyme in de novo lipogenesis (DNL), the

process of converting carbohydrates into fatty acids in the liver. By inhibiting ACC, these

drugs can reduce the production of new fat in the liver, thereby decreasing steatosis.[5]

o GLP-1 Receptor Agonists (e.g., semaglutide): GLP-1 receptor agonists are primarily used to

treat type 2 diabetes. They improve glycemic control, promote weight loss, and have been

shown to reduce liver fat and inflammation.[6]

The following diagram illustrates the distinct and complementary pathways targeted by these

drug classes.

Drug Classes & Targets
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Fig. 1: Targeted pathways of NASH combination therapies.

Clinical Trial Data: A Head-to-Head Comparison

The following tables summarize the quantitative data from two key clinical trials evaluating

cilofexor in combination with firsocostat (ATLAS trial) and semaglutide.

Table 1: Cilofexor and Firsocostat Combination Therapy

(ATLAS Trial)
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The ATLAS trial (NCT03449446) was a Phase 2b study that evaluated various monotherapy
and combination regimens of cilofexor, firsocostat, and the ASK1 inhibitor selonsertib in
patients with advanced fibrosis (F3-F4) due to NASH.[7][8][9]

Endpoint

Placebo (n=55)

Cilofexor 30 mg +
Firsocostat 20 mg
(n=56)

p-value vs. Placebo

Fibrosis Improvement

(=1 stage) without 11% 21% 0.17
worsening of NASH
NASH Resolution
without worsening of 0% 4.5% 0.35
fibrosis
>2-point reduction in Statistically Significant 0.05
- <0.
NAS Improvement
o ) Statistically Significant
Reduction in Steatosis - <0.05
Improvement
Reduction in o o
Statistically Significant
Hepatocellular - <0.05
, Improvement
Ballooning
Reduction in Lobular Statistically Significant 0.05
- <0.
Inflammation Improvement
) Statistically Significant
Change in ALT - <0.05
Improvement
. Statistically Significant
Change in AST - <0.05
Improvement
o Statistically Significant
Change in Bilirubin - <0.05
Improvement
) Statistically Significant
Change in ELF Score - <0.05
Improvement
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Data from the 48-week analysis of the ATLAS trial.[7][10]

Table 2: Semaglutide in Combination with Cilofexor

and/or Firsocostat

A Phase 2, open-label trial (NCT03987074) evaluated the safety and efficacy of semaglutide
alone and in combination with cilofexor and/or firsocostat in patients with NASH and mild to
moderate fibrosis.[11][12]

Semaglutid

. . Semaglutid Semaglutid e+
Semaglutid  Semaglutid

. e+ e+ Cilofexor 30
e e
Endpoint . Cilofexor Firsocostat mg+
Monotherap Cilofexor 30 .
100 mg 20 mg Firsocostat
y (n=21) mg (n=22)
(n=22) (n=22) 20 mg
(n=21)
Mean
Absolute
Change in -8.0 -9.8 -11.0 -10.5 -10.8
MRI-PDFF
(%)
Adverse 73-90 (across  73-90 (across  73-90 (across  73-90 (across  73-90 (across
Events (%) all groups) all groups) all groups) all groups) all groups)

Data from the 24-week analysis of the trial.[11]

Experimental Protocols: A Look at the Methodology

Understanding the design of these pivotal trials is crucial for interpreting the results.

ATLAS Trial (NCT03449446) Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor
Agonist for the Treatment of Nonalcoholic Steatohepatitis - PubMed
[pubmed.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]

4. Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor
Agonist for the Treatment of Nonalcoholic Steatohepatitis | Scilit [scilit.com]

5. Gilead combination therapy for NASH misses primary Phase I trial goal
[clinicaltrialsarena.com]

6. Combination strategies for pharmacologic treatment of non-alcoholic steatohepatitis -
PMC [pmc.ncbi.nim.nih.gov]

7. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and
Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nim.nih.gov]

8. Gilead Announces Topline Results From Phase 2 ATLAS Study in Patients With Bridging
Fibrosis (F3) and Compensated Cirrhosis (F4) Due to Nonalcoholic Steatohepatitis (NASH) |
Nasdag [nasdag.com]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b11929565?utm_src=pdf-body-img
https://www.benchchem.com/product/b11929565?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00165
https://pubmed.ncbi.nlm.nih.gov/35704802/
https://pubmed.ncbi.nlm.nih.gov/35704802/
https://pubmed.ncbi.nlm.nih.gov/35704802/
https://www.researchgate.net/publication/361344527_Discovery_of_BMS-986339_a_Pharmacologically_Differentiated_Farnesoid_X_Receptor_Agonist_for_the_Treatment_of_Nonalcoholic_Steatohepatitis
https://www.scilit.com/publications/f3674ac17329f6c69837be2de915bda0
https://www.scilit.com/publications/f3674ac17329f6c69837be2de915bda0
https://www.clinicaltrialsarena.com/news/gilead-nash-trial-atlas-fails/
https://www.clinicaltrialsarena.com/news/gilead-nash-trial-atlas-fails/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9516677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9516677/
https://pubmed.ncbi.nlm.nih.gov/33169409/
https://pubmed.ncbi.nlm.nih.gov/33169409/
https://www.nasdaq.com/press-release/gilead-announces-topline-results-from-phase-2-atlas-study-in-patients-with-bridging
https://www.nasdaq.com/press-release/gilead-announces-topline-results-from-phase-2-atlas-study-in-patients-with-bridging
https://www.nasdaq.com/press-release/gilead-announces-topline-results-from-phase-2-atlas-study-in-patients-with-bridging
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

9. ClinicalTrials.gov [clinicaltrials.gov]
e 10. gilead.com [gilead.com]

e 11. Safety and efficacy of combination therapy with semaglutide, cilofexor and firsocostat in
patients with non-alcoholic steatohepatitis: A randomised, open-label phase Il trial - PubMed
[pubmed.ncbi.nim.nih.gov]

e 12. ClinicalTrials.gov [clinicaltrials.gov]
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nash-drug-candidates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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